molecular formula C18H20N2O6 B3056904 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene CAS No. 7511-70-8

1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene

Cat. No.: B3056904
CAS No.: 7511-70-8
M. Wt: 360.4 g/mol
InChI Key: WRMYGZIKCXNMQO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-nitrophenol followed by etherification with 1-bromo-6-hexanol. The reaction conditions often require the use of strong acids and bases, along with specific temperature controls to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy linkages also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Properties

IUPAC Name

1-nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMYGZIKCXNMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283424
Record name 1,1'-[Hexane-1,6-diylbis(oxy)]bis(4-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-70-8
Record name NSC31387
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-[Hexane-1,6-diylbis(oxy)]bis(4-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-BIS(4-NITROPHENOXY)HEXANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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